2-(3,4-Dimethoxyphenyl)-5,7,8-trihydroxy-4H-1-benzopyran-4-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-5,7,8-trihydroxy-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound belongs to the class of flavonoids, which are known for their antioxidant properties and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5,7,8-trihydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the use of 3,4-dimethoxybenzaldehyde and appropriate phenolic compounds under specific reaction conditions. The process may include steps such as condensation, cyclization, and oxidation to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5,7,8-trihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methoxy or hydroxyl groups, often using halogenating agents or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5,7,8-trihydroxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and food additives due to its bioactive properties .
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5,7,8-trihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can neutralize free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Cell Signaling: The compound can modulate cell signaling pathways, influencing cell proliferation, apoptosis, and differentiation
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different biological activity.
Bevantolol: A beta-1 adrenoceptor antagonist with a related chemical structure but different therapeutic applications
Uniqueness
2-(3,4-Dimethoxyphenyl)-5,7,8-trihydroxy-4H-chromen-4-one is unique due to its combination of methoxy and hydroxyl groups, which contribute to its distinct chemical reactivity and bioactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Properties
CAS No. |
74805-69-9 |
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Molecular Formula |
C17H14O7 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7,8-trihydroxychromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-12-4-3-8(5-14(12)23-2)13-7-10(19)15-9(18)6-11(20)16(21)17(15)24-13/h3-7,18,20-21H,1-2H3 |
InChI Key |
YTPDDNWJLVAQMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)OC |
Origin of Product |
United States |
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